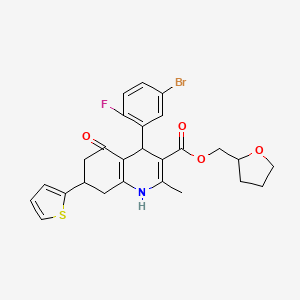![molecular formula C23H25FN2O3 B11627929 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627929.png)
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on ist eine synthetische organische Verbindung mit einer komplexen Struktur. Sie enthält einen Pyrrolon-Kern, der mit verschiedenen funktionellen Gruppen substituiert ist, darunter eine Dimethylaminopropylkette, eine Fluorbenzoylgruppe, eine Hydroxygruppe und eine Methylphenylgruppe.
Herstellungsmethoden
Die Synthese von 1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrrolon-Kerns und die anschließende Funktionalisierung. Der Syntheseweg kann die folgenden Schritte umfassen:
Bildung des Pyrrolon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um den Pyrrolonring zu bilden.
Einführung funktioneller Gruppen: Die Dimethylaminopropylkette, die Fluorbenzoylgruppe, die Hydroxygruppe und die Methylphenylgruppe werden durch verschiedene Reaktionen, wie z. B. Alkylierung, Acylierung und Hydroxylierung, eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, umfassen, um die Ausbeute und Effizienz zu verbessern.
Vorbereitungsmethoden
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone core and subsequent functionalization. The synthetic route may include the following steps:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring.
Introduction of Functional Groups: The dimethylamino propyl chain, fluorobenzoyl group, hydroxy group, and methylphenyl group are introduced through various reactions, such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu erhalten.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Säuren und Basen. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität, wie z. B. ihre Interaktion mit Enzymen oder Rezeptoren, untersucht werden.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Mittel erforschen, einschließlich ihrer Wirksamkeit und Sicherheit bei der Behandlung bestimmter Erkrankungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Produktion anderer Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Dimethylamino)propyl]-4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-on
- 4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on
- 4-(3-Fluor-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on
Diese Verbindungen haben einen ähnlichen Pyrrolon-Kern, unterscheiden sich aber in den Substituenten, die an den Kern gebunden sind.
Eigenschaften
Molekularformel |
C23H25FN2O3 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25FN2O3/c1-15-5-7-16(8-6-15)20-19(21(27)17-9-11-18(24)12-10-17)22(28)23(29)26(20)14-4-13-25(2)3/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+ |
InChI-Schlüssel |
RHJNWNYWTJAAOJ-XUTLUUPISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627851.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627854.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627857.png)
acetate](/img/structure/B11627858.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11627886.png)
![ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11627891.png)
methanone](/img/structure/B11627895.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627909.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627912.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11627916.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11627921.png)
![ethyl 1-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11627923.png)
